Electrophilic Substitution Regioselectivity: 5-Acetamido Directs Nitration to the 2-Position of the Thiazole Ring
Nitration of 5-acetamidothiazole-2-carboxylic acid proceeds with electrophilic attack at the 2-position of the thiazole ring, yielding a 2-nitro derivative, whereas the analogous 5-acetamidothiazole (lacking the 2-carboxylic acid group) is nitrated at a different position to form a nitroso derivative at the 5-position [1]. The presence of the carboxylic acid at the 2-position thus redirects the electrophilic substitution pattern away from the acetamido-bearing carbon, enabling a distinct regioisomeric outcome that is unavailable with the non-carboxylated analog.
| Evidence Dimension | Nitration Regioselectivity (Electrophilic Aromatic Substitution) |
|---|---|
| Target Compound Data | Nitration at the 2-position of the thiazole ring, forming a 2-nitro derivative |
| Comparator Or Baseline | 5-Acetamidothiazole (CAS 2719-23-5): Nitration yields a nitroso derivative at the 5-position |
| Quantified Difference | Regioisomeric outcome: 2-nitro vs 5-nitroso derivative. A binary differentiation in the position of electrophilic attack. |
| Conditions | Nitration reaction conditions as described by Ganapathi & Kulkarni (1953); isolated mononitro/mononitroso products characterized by melting point and derivative formation |
Why This Matters
For procurement decisions, this dictates which compound should be selected as the starting material for synthesizing a specific nitro-substituted thiazole isomer, directly impacting the success of a synthetic route.
- [1] Ganapathi, K.; Kulkarni, K.D. Chemistry of the thiazoles. IV. Bromination and nitration of some monosubstituted thiazoles. Proc. Indian Acad. Sci. 1953, 37, 758–764. View Source
